molecular formula C15H14N2O B13665456 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13665456
M. Wt: 238.28 g/mol
InChI Key: XRQHRHFTEFQDEM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused ring system, which includes an imidazo ring fused to a pyridine ring. The presence of a methoxyphenyl group at the 2-position and a methyl group at the 5-position further defines its structure. Compounds in this family are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of catalysts to increase yield and reduce reaction times. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to efficiently produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo ring to a dihydroimidazo derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which plays a role in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O/c1-11-4-3-5-15-16-14(10-17(11)15)12-6-8-13(18-2)9-7-12/h3-10H,1-2H3

InChI Key

XRQHRHFTEFQDEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)OC

Origin of Product

United States

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